Hypnophilin
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Overview
Description
Hypnophilin is a sesquiterpenoid.
Hypnophilin is a natural product found in Lentinus crinitus and Lentinus connatus with data available.
Scientific Research Applications
Cytotoxic and Proapoptotic Activities
Hypnophilin (HNP), a sesquiterpene isolated from Lentinus cf. strigosus, shows potential in cancer research. In a study on UACC‐62 cells (human skin melanoma cell line), HNP demonstrated cytotoxicity, leading to DNA fragmentation and morphological alterations. These effects are associated with an increase in intracellular calcium concentration, suggesting HNP's relevance in exploring new anticancer approaches (Pinto et al., 2013).
Potential in Treating Trypanosomatidae Diseases
Hypnophilin has shown significant inhibitory activity on Trypanosoma cruzi trypanothione reductase (TR). It also inhibits the growth of T. cruzi amastigotes and Leishmania (Leishmania) amazonensis amastigotes in vitro, indicating its potential as a prototype drug for chemotherapy of diseases caused by Trypanosomatidae (Souza-Fagundes et al., 2010).
Structural Elucidation and Synthesis
Research has focused on elucidating the structure of hypnophilin and related compounds, which is essential for understanding its biochemical properties and potential applications. For instance, the structures of hypnophilin, pleurotellic acid, and pleurotellol were determined through spectral investigations, revealing a rearranged hirsutane skeleton (Giannetti et al., 1986). Additionally, a synthetic route to hypnophilin was developed, which is vital for further pharmaceutical research and application (Geng et al., 2002).
Antimalarial and Cytotoxic Activities
Hypnophilin-related compounds, such as connatusins A and B, have been isolated and studied for their antimalarial and cytotoxic activities. These studies are crucial in exploring new therapeutic agents for malaria and cancer (Rukachaisirikul et al., 2005).
Antibacterial and Antifungal Properties
Hypnophilin has also been identified for its antibiotically active properties. Studies have shown that hypnophilin and related compounds inhibit the growth of several bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Kupka et al., 1981).
properties
CAS RN |
80677-96-9 |
---|---|
Product Name |
Hypnophilin |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,3R,6R,7R,8R,11S)-6-hydroxy-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one |
InChI |
InChI=1S/C15H20O3/c1-7-10(16)12-15(18-12)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11-12,17H,1,5-6H2,2-4H3/t8-,9+,11-,12-,14+,15-/m1/s1 |
InChI Key |
FBSAMOXBBLSEEW-ZYHYCFKLSA-N |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H](C[C@@]14[C@H](O4)C(=O)C2=C)CC([C@@H]3O)(C)C |
SMILES |
CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C |
Canonical SMILES |
CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C |
synonyms |
hypnophilin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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